![molecular formula C10H11BrN2 B13184409 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound features a bromine atom at the first position and an isopropyl group at the third position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of 2-aminopyridine with α-bromoacetone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to yield the desired imidazo[1,5-a]pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced to form dihydroimidazo[1,5-a]pyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
- Oxidation reactions produce ketones or alcohols.
- Reduction reactions result in dihydroimidazo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropyl group contribute to the compound’s binding affinity and specificity. The imidazo[1,5-a]pyridine core can interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can trigger downstream signaling pathways, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(propan-2-yl)imidazo[1,5-a]pyridine
- 1-Bromo-3-(methyl)imidazo[1,5-a]pyridine
- 1-Bromo-3-(ethyl)imidazo[1,5-a]pyridine
Comparison: 1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C10H11BrN2 |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
1-bromo-3-propan-2-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-7(2)10-12-9(11)8-5-3-4-6-13(8)10/h3-7H,1-2H3 |
Clé InChI |
LFZRMDCJAUZQTB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C2N1C=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
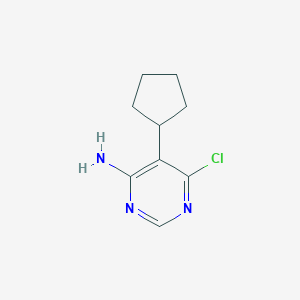
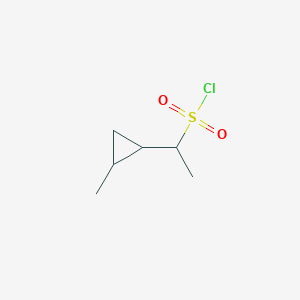
![2-[(2-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13184345.png)




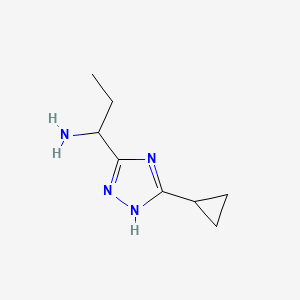
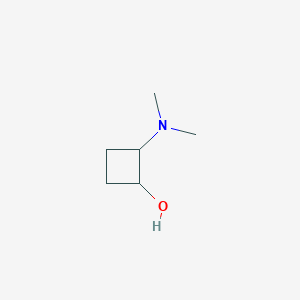
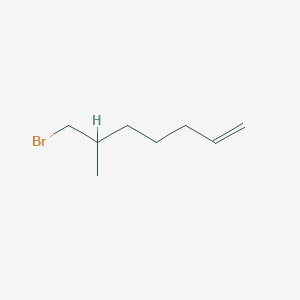

![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

